(s)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid hcl
CAS No.:
Cat. No.: VC18716003
Molecular Formula: C11H16ClNO2S
Molecular Weight: 261.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16ClNO2S |
|---|---|
| Molecular Weight | 261.77 g/mol |
| IUPAC Name | (2S)-2-(aminomethyl)-3-(3-methylsulfanylphenyl)propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C11H15NO2S.ClH/c1-15-10-4-2-3-8(6-10)5-9(7-12)11(13)14;/h2-4,6,9H,5,7,12H2,1H3,(H,13,14);1H/t9-;/m0./s1 |
| Standard InChI Key | WKIIBXKPWLWLGF-FVGYRXGTSA-N |
| Isomeric SMILES | CSC1=CC=CC(=C1)C[C@@H](CN)C(=O)O.Cl |
| Canonical SMILES | CSC1=CC=CC(=C1)CC(CN)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s molecular formula is C₁₁H₁₆ClNO₂S, with a molecular weight of 261.77 g/mol. Its IUPAC name, (2S)-2-(aminomethyl)-3-(3-methylsulfanylphenyl)propanoic acid hydrochloride, reflects the stereochemistry at the second carbon and the presence of a methylthio-substituted benzyl group. The hydrochloride salt enhances solubility in polar solvents, a critical factor for in vitro pharmacological studies.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₆ClNO₂S | |
| Molecular Weight | 261.77 g/mol | |
| Chirality | (S)-configuration at C2 | |
| Solubility | Polar solvents (e.g., water, DMSO) | |
| Stability | Stable under ambient conditions |
Stereochemical Considerations
The (S)-enantiomer’s configuration is critical for its biological activity, as mirror-image isomers often exhibit divergent pharmacokinetic profiles. Asymmetric synthesis techniques, including chiral resolution and catalytic enantioselective methods, are employed to ensure stereochemical purity. The methylthio (-SMe) group at the benzyl moiety contributes to hydrophobic interactions with target proteins, while the amino and carboxylic acid functionalities enable hydrogen bonding and ionic interactions .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (S)-3-amino-2-(3-(methylthio)benzyl)propanoic acid hydrochloride typically begins with naturally occurring amino acids or their derivatives to exploit inherent chirality. A representative pathway involves:
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Benzylation: Introducing the 3-(methylthio)benzyl group via alkylation of a serine or cysteine derivative.
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Chiral Induction: Using catalysts like Evans’ oxazaborolidines to enforce the (S)-configuration.
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Hydrochloride Formation: Treating the free base with hydrochloric acid to improve crystallinity.
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|
| Asymmetric Synthesis | 65–75 | ≥98 | High enantiomeric excess | Costly catalysts |
| Chiral Resolution | 50–60 | ≥95 | Uses inexpensive starting materials | Low yield due to racemate separation |
Applications in Medicinal Chemistry
Bioactive Peptide Design
The compound serves as a non-proteinogenic amino acid in peptidomimetics, mimicking natural peptide backbones while resisting enzymatic degradation. For example, incorporating this residue into angiotensin-converting enzyme (ACE) inhibitors enhances binding affinity to zinc-containing active sites.
Table 3: Biological Activities of Structural Analogs
| Compound | Activity | IC₅₀/EC₅₀ | Mechanism |
|---|---|---|---|
| 3-(Methylthio)propionic acid | Antifungal | 12 mg/mL | Disrupts fungal cell membranes |
| Ethyl 3-(methylthio)propionate | Anticarcinogenic | 0.25 mM | Induces cellular differentiation |
Research Findings and Mechanistic Insights
Metabolic Interactions
In vitro studies demonstrate that methylthio-modified compounds interfere with methionine metabolism, a pathway critical for cancer cell proliferation . By mimicking methionine metabolites, (S)-3-amino-2-(3-(methylthio)benzyl)propanoic acid hydrochloride could competitively inhibit enzymes like methionine adenosyltransferase (MAT) .
Structural Dynamics
Nuclear magnetic resonance (NMR) analyses reveal that the methylthio group adopts a conformation perpendicular to the benzyl ring, minimizing steric hindrance and optimizing hydrophobic interactions. Molecular docking simulations further predict strong binding (ΔG = −8.2 kcal/mol) to the ATP-binding pocket of kinase targets.
Future Research Directions
Synthesis Optimization
Developing continuous flow chemistry protocols could address yield limitations in asymmetric synthesis. Catalytic systems using earth-abundant metals (e.g., iron) may reduce costs while maintaining enantioselectivity .
Therapeutic Exploration
Priority areas include:
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